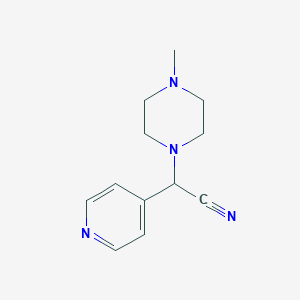
2-(4-Methylpiperazin-1-YL)-2-(pyridin-4-YL)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methylpiperazin-1-YL)-2-(pyridin-4-YL)acetonitrile is a chemical compound that features a piperazine ring substituted with a methyl group and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-YL)-2-(pyridin-4-YL)acetonitrile typically involves the reaction of 4-methylpiperazine with a pyridine derivative under specific conditions. Common synthetic routes may include:
Nucleophilic substitution reactions: Using a halogenated pyridine derivative and 4-methylpiperazine.
Condensation reactions: Combining 4-methylpiperazine with a pyridine aldehyde or ketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include:
Continuous flow reactors: For efficient and scalable production.
Catalysis: Using catalysts to enhance reaction rates and selectivity.
化学反应分析
Types of Reactions
2-(4-Methylpiperazin-1-YL)-2-(pyridin-4-YL)acetonitrile can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides.
Reduction: Reduction of the nitrile group to an amine.
Substitution: Nucleophilic or electrophilic substitution on the pyridine ring.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Utilizing reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives.
科学研究应用
2-(4-Methylpiperazin-1-YL)-2-(pyridin-4-YL)acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 2-(4-Methylpiperazin-1-YL)-2-(pyridin-4-YL)acetonitrile would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would require detailed experimental studies.
相似化合物的比较
Similar Compounds
2-(4-Methylpiperazin-1-YL)-2-(pyridin-3-YL)acetonitrile: Similar structure with a different position of the pyridine ring.
2-(4-Methylpiperazin-1-YL)-2-(pyridin-2-YL)acetonitrile: Another positional isomer.
2-(4-Ethylpiperazin-1-YL)-2-(pyridin-4-YL)acetonitrile: Ethyl group instead of methyl.
Uniqueness
2-(4-Methylpiperazin-1-YL)-2-(pyridin-4-YL)acetonitrile is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C12H16N4 |
|---|---|
分子量 |
216.28 g/mol |
IUPAC 名称 |
2-(4-methylpiperazin-1-yl)-2-pyridin-4-ylacetonitrile |
InChI |
InChI=1S/C12H16N4/c1-15-6-8-16(9-7-15)12(10-13)11-2-4-14-5-3-11/h2-5,12H,6-9H2,1H3 |
InChI 键 |
FROCYAHHSCIADU-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C(C#N)C2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


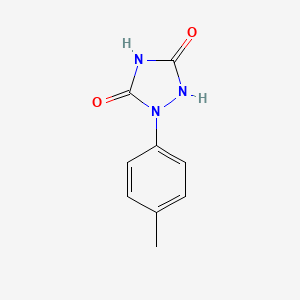
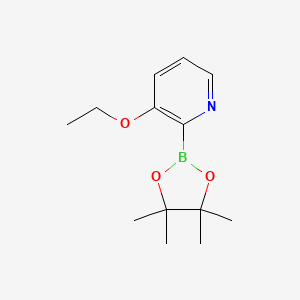
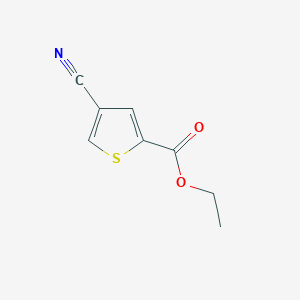
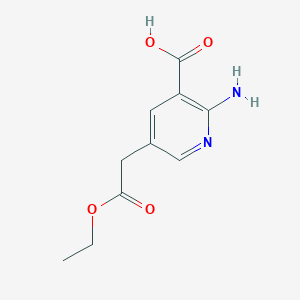
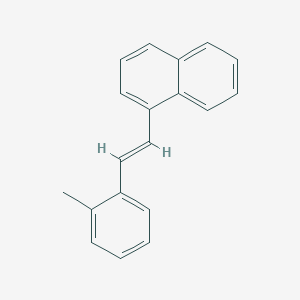
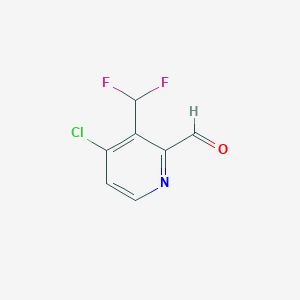
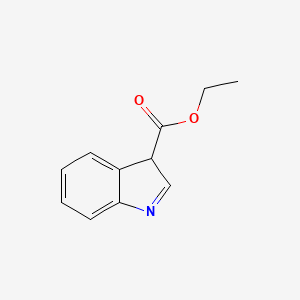
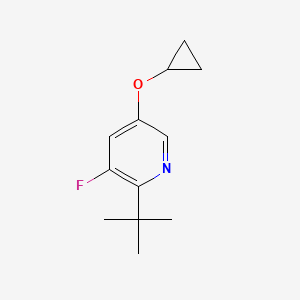
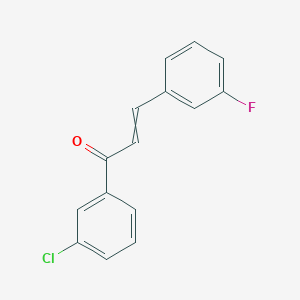
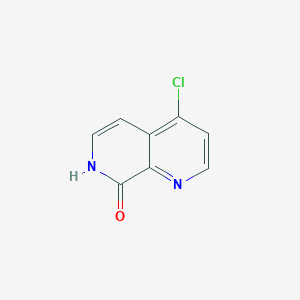
![(1S,2S,7R)-6-ethyl-6'-hydroxy-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one](/img/structure/B14853802.png)
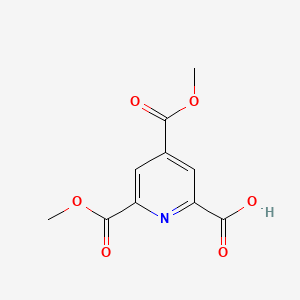
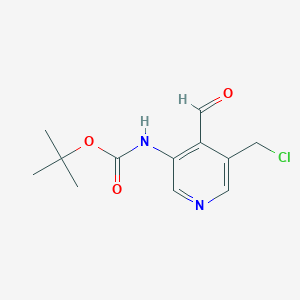
![[6-(3-Iodophenyl)pyridin-3-YL]methanol](/img/structure/B14853831.png)
